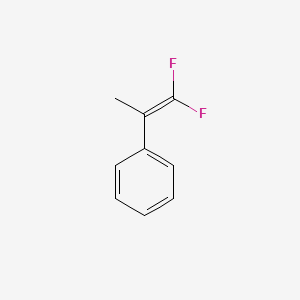

Benzene, (2,2-difluoro-1-methylethenyl)-

CAS No.: 700-59-4

Cat. No.: VC3940845

Molecular Formula: C9H8F2

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 700-59-4 |

|---|---|

| Molecular Formula | C9H8F2 |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | 1,1-difluoroprop-1-en-2-ylbenzene |

| Standard InChI | InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 |

| Standard InChI Key | ODEVGSYPXBGUIS-UHFFFAOYSA-N |

| SMILES | CC(=C(F)F)C1=CC=CC=C1 |

| Canonical SMILES | CC(=C(F)F)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound features a benzene ring attached to a 2,2-difluoro-1-methylethenyl group (–CF₂–CH₂–CH₃). The fluorine atoms at the β-position of the ethenyl group create a dipole moment, influencing both steric and electronic interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₂ | |

| Molecular Weight | 154.16 g/mol | |

| Boiling Point | 498.83 K (calculated) | |

| Dielectric Constant | ε ≈ 13.8 (similar to DFB) | |

| logP (Octanol/Water) | 3.682 |

Synthesis and Reaction Pathways

Traditional Synthetic Routes

The Balz-Schiemann reaction, involving diazotization of 2-fluoroaniline followed by fluorodediazoniation, has been adapted for related difluorobenzenes . For benzene, (2,2-difluoro-1-methylethenyl)-, analogous strategies use α-trifluoromethyl alkenes as precursors. For example:

where X = Br, I .

Photochemical Methods

Continuous-flow photochemical reactors enable efficient generation of difluorocarbene intermediates. A 365 nm LED-driven system achieves ≥95% selectivity for fluorinated products within 10 minutes . Key steps include:

-

Diazonium Salt Formation: 2-Fluoroaniline → Diazonium tetrafluoroborate.

-

Photolysis: UV-induced cleavage generates difluorocarbene.

-

Alkene Functionalization: Trapping with α-methylstyrene yields the target compound .

Table 2: Optimized Reaction Conditions for Photochemical Synthesis

| Parameter | Value | Yield (%) |

|---|---|---|

| Light Source | 365 nm LED | 95 |

| Residence Time | 10 min | 95 |

| Solvent | 1,2-Difluorobenzene | 95 |

| Catalyst | None (thermal activation) | 95 |

Reactivity and Applications

Electrophilic and Nucleophilic Substitutions

The electron-deficient ethenyl group participates in:

-

Electrophilic Aromatic Substitution (EAS): Nitration and sulfonation occur at the para position relative to the difluoroethenyl group .

-

Nucleophilic Attack: Fluorine atoms are susceptible to displacement by alkoxides or amines, forming derivatives like Ph–CF(OR)–CH₂–CH₃ .

Hydrodefluorination (HDF)

Nickel(II) hydride catalysts (e.g., isoPmbox Ni(II)-H) promote selective C–F bond cleavage. For example:

This reaction proceeds via a radical mechanism, as evidenced by TEMPO trapping experiments .

Table 3: Catalytic Hydrodefluorination Performance

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Ni(II)-Hydride | 95 | 98 |

| HCpCr(CO)₃ | <5 | – |

| HV(CO)₄(dppe) | <5 | – |

Biological and Material Science Applications

Antimicrobial Activity

Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via fluorine-lipid interactions .

Polymer Science

The compound serves as a monomer for fluorinated polymers with high thermal stability (decomposition temperature >300°C) and low dielectric loss (tan δ < 0.01 at 1 MHz) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume